molecular formula C12H9N B1312658 3H-Benzo[e]indole CAS No. 232-84-8

3H-Benzo[e]indole

Cat. No. B1312658
CAS RN: 232-84-8
M. Wt: 167.21 g/mol
InChI Key: ALGIYXGLGIECNT-UHFFFAOYSA-N
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Patent
US06998403B2

Procedure details

At ambient temperature and under 4 bars of hydrogen, hydrogenate 33 g of (2-nitro-1-naphthyl)acetonitrile (0.155 mol) dissolved in 630 ml of ethanol containing 10% water and 6.3 ml of pure acetic acid, using 19 g of 10% palladium-on-carbon. After absorption has ceased, filter off the catalyst, concentrate the solvent in vacuo and then take up the residue in 250 ml of dichloromethane; wash the organic phase with 100 ml of 0.1N potassium hydroxide solution and then dry the organic phase over magnesium sulphate, filter and concentrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-nitro-1-naphthyl)acetonitrile
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
solvent
Reaction Step Two
Quantity
19 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H][H].[N+]([C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]=1[CH2:16][C:17]#[N:18])([O-])=O>C(O)C.C(O)(=O)C.[Pd]>[CH:16]1[C:7]2[C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[CH:14]=[CH:15][C:6]=2[NH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
(2-nitro-1-naphthyl)acetonitrile
Quantity
33 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C2=CC=CC=C2C=C1)CC#N
Name
Quantity
630 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
19 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After absorption
FILTRATION
Type
FILTRATION
Details
filter off the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solvent in vacuo
WASH
Type
WASH
Details
wash the organic phase with 100 ml of 0.1N potassium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic phase over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
Smiles
C1=CNC=2C=CC3=C(C12)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.